molecular formula C21H24N4O B2592739 1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone CAS No. 1170156-74-7

1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone

Cat. No.: B2592739
CAS No.: 1170156-74-7
M. Wt: 348.45
InChI Key: RKEAMIJMVBLMGA-UHFFFAOYSA-N
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Description

“1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been reported in the literature . For instance, Subhashini et al. synthesized 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives . Another method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole-containing compounds have been synthesized through various chemical reactions . For example, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzo[d]imidazol-2-yl)sulfanyl]benzaldehyde .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .

Scientific Research Applications

Corrosion Inhibition

Benzimidazole derivatives, including structures similar to the queried compound, have been studied for their potential as corrosion inhibitors for N80 steel in hydrochloric acid. Investigations using electrochemical, thermodynamic, and quantum chemical studies indicated that these inhibitors are effective in protecting steel against corrosion. Their efficiency increases with concentration but decreases with temperature, highlighting their potential application in industrial settings where acid corrosion is a concern (Yadav et al., 2016).

Antimicrobial and Antifungal Activities

A series of azole-containing piperazine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Preliminary results showed that these compounds exhibit moderate to significant activities against various strains, suggesting their potential use in developing new antimicrobial agents (Gan, Fang, & Zhou, 2010).

Antidiabetic Properties

Piperazine derivatives have been identified as new antidiabetic compounds. Through structure-activity relationship studies, certain derivatives have shown potent antidiabetic effects on rat models of diabetes, mediated by an increase in insulin secretion. These findings indicate the potential of these compounds for further development into antidiabetic medications (Le Bihan et al., 1999).

Anticancer Activity

Novel N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d]imidazol-1-yl) acetamides have been synthesized and shown significant in vitro anticancer activity against human cancer cell lines, including cervical and breast carcinoma. This suggests their potential as leads for developing new anticancer therapies (Boddu et al., 2018).

Anti-Inflammatory Agents

The synthesis and biological evaluation of some piperazine derivatives as anti-inflammatory agents were conducted. These studies highlight the therapeutic potential of these compounds in treating inflammation-related disorders (Patel, Karkhanis, & Patel, 2019).

Mechanism of Action

Properties

IUPAC Name

1-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-23-19-10-6-5-9-18(19)22-20(23)16-24-11-13-25(14-12-24)21(26)15-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEAMIJMVBLMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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